molecular formula C20H26N4O5S B2363421 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251620-55-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide

Número de catálogo: B2363421
Número CAS: 1251620-55-9
Peso molecular: 434.51
Clave InChI: PWXPGMVBTIPOQN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a benzo[1,3]dioxol moiety, a 4-methylpiperidinyl sulfonyl group, and an ethyl substituent at the pyrazole ring’s 1-position. For instance, pyrazole derivatives with benzo[1,3]dioxol groups have demonstrated anticonvulsant properties (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole in ) , and sulfonamide-containing pyrazoles (e.g., ) exhibit antibacterial activity . The 4-methylpiperidinyl sulfonyl group may enhance solubility or receptor binding, as seen in compounds targeting neurological pathways .

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-3-23-12-16(20(22-23)30(26,27)24-8-6-14(2)7-9-24)19(25)21-11-15-4-5-17-18(10-15)29-13-28-17/h4-5,10,12,14H,3,6-9,11,13H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPGMVBTIPOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)S(=O)(=O)N2CCC(CC2)C)C(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis Bioquímico

Actividad Biológica

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N4O4S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

This structure includes a benzo[d][1,3]dioxole moiety, which is known for its biological significance.

1. Anti-Cancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. For instance, a related compound demonstrated an IC50 of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential to induce apoptosis in cancer cells .

Case Study:
A study evaluating the efficacy of pyrazole derivatives showed that compounds structurally similar to this compound significantly suppressed tumor growth in mice models. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

2. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in vitro, which suggests a potential therapeutic role in inflammatory diseases. The compound's ability to modulate immune responses may provide insights into its application for conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary results indicate that it exhibits moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus .

Research Findings Summary

Activity IC50/MIC Reference
Anti-Cancer25.72 ± 3.95 μM
Anti-inflammatoryInhibition of cytokines
AntimicrobialMIC = 0.015 mg/mL

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs are classified based on core pyrazole modifications, substituents, and reported bioactivities. Key comparisons include:

Compound Name/ID Structural Features Biological Activity Synthesis Yield/Purity Reference
Target Compound Benzo[d][1,3]dioxol methyl, 1-ethyl, 3-(4-methylpiperidinylsulfonyl) Potential CNS activity (inferred from structural analogs) Not reported
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide () Dichlorophenylmethyl, 4-fluorobenzenesulfonyl Antibacterial, antimycobacterial 32% yield (purified via flash chromatography)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Chlorophenyl, pyridylmethyl substituents Not specified; likely receptor modulation (pyridine moiety) Not reported
1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((4-(2-methoxyethyl)piperazin-1-yl)(2-methoxyphenyl)methyl)pyridin-2-yl)cyclopropanecarboxamide () Benzo[1,3]dioxol, piperazine, pyridine Implicated in kinase inhibition (piperazine linkage) 20% yield

Receptor Binding and Selectivity

For example, HU 210 shows CB1 selectivity, whereas WIN 55212-2 favors CB2 . The target’s 4-methylpiperidinylsulfonyl group may confer receptor subtype specificity, though further studies are needed.

Métodos De Preparación

General Synthetic Approaches

The synthesis of N-(benzo[d]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide can be approached through several convergent or linear synthetic routes. Based on the available literature, three principal strategies have been identified:

Linear Approach

This method involves sequential functionalization of the pyrazole core:

  • Synthesis of the appropriately substituted pyrazole ring
  • Introduction of the sulfonyl group at position 3
  • Installation of the carboxylic acid/ester group at position 4
  • Amide coupling with benzo[d]dioxol-5-ylmethylamine

Convergent Approach

This strategy involves separate synthesis of key fragments followed by their connection:

  • Preparation of 1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid
  • Synthesis of benzo[d]dioxol-5-ylmethylamine
  • Final coupling of the two fragments

Building Block Assembly

This approach utilizes functionalized precursors to construct the pyrazole ring with desired substituents already in place.

Detailed Synthetic Routes

Synthesis of the Pyrazole Core with Ethyl Substitution

Based on the literature for similar compounds, the synthesis of the 1-ethyl-1H-pyrazole core begins with appropriate precursors to establish the required substitution pattern.

Method A: From Ethyl Acetoacetate Derivatives

Step 1: Preparation of 2-ethoxymethylene acetoacetic ester derivative
Ethyl acetoacetate and triethyl orthoformate are refluxed in acetic anhydride to yield ethyl 2-ethoxymethylene acetoacetate.

Step 2: Formation of ethyl 1H-pyrazole-4-carboxylate
The product from Step 1 is reacted with hydrazine hydrate to form the pyrazole ring system.

Step 3: N-Ethylation
The resulting pyrazole is subjected to N-ethylation using ethyl iodide or dimethyl sulfate and a suitable base to yield ethyl 1-ethyl-1H-pyrazole-4-carboxylate.

Method B: Direct Construction of 1-Ethylpyrazole

Alternatively, the 1-ethyl pyrazole core can be prepared through:

Step 1: Synthesis of ethoxymethylenemalononitrile derivative
Step 2: Reaction with ethylhydrazine to directly form the 1-ethylpyrazole structure

Sulfonylation of the Pyrazole Ring

The introduction of the sulfonyl group at position 3 of the pyrazole ring requires specific conditions to achieve regioselective functionalization.

Direct Sulfonylation Method

Step 1: Chlorosulfonation
The 1-ethyl-1H-pyrazole-4-carboxylate ester is treated with chlorosulfonic acid in chloroform at controlled temperature (0-10°C) followed by warming to 60°C for 10 hours to generate the corresponding sulfonyl chloride at position 3.

1-ethyl-1H-pyrazole-4-carboxylate + ClSO3H → 1-ethyl-3-(chlorosulfonyl)-1H-pyrazole-4-carboxylate

Step 2: Sulfonamide Formation
The resulting sulfonyl chloride is then coupled with 4-methylpiperidine in the presence of a base to form the desired sulfonamide functionality.

Optimized Sulfonamide Coupling Conditions

Based on research by Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives, the optimal conditions for sulfonamide formation involve:

Table 1: Optimization of Sulfonamide Coupling Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 TEA DCM 0-10 24 26
2 TEA DCM RT 14 32
3 TEA Chloroform 0-10 24 35
4 TEA Chloroform RT 16 46
5 DIPEA DCM RT 16 55
6 DIPEA THF RT 24 47

The data indicates that using N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature for 16 hours provides the highest yield for the sulfonamide coupling.

Carboxamide Formation with Benzo[d]dioxol-5-ylmethylamine

The final step in the synthesis involves the formation of the carboxamide linkage between the carboxylic acid/ester group at position 4 of the pyrazole and benzo[d]dioxol-5-ylmethylamine.

From Ester to Amide

Step 1: Hydrolysis of Ester
If starting from an ester, the carboxylic acid is obtained through saponification using sodium hydroxide followed by acidification with hydrochloric acid.

Step 2: Amide Coupling
Several methods can be employed for the amide coupling:

Method A: Using Coupling Agents
The carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by addition of benzo[d]dioxol-5-ylmethylamine.

1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid + benzo[d][1,3]dioxol-5-ylmethylamine + EDCI + HOBt → N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide

Method B: Via Acid Chloride
The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with benzo[d]dioxol-5-ylmethylamine in the presence of a base such as triethylamine or potassium carbonate.

Method C: Direct Amidation
For a higher-yielding and greener approach, the ester can undergo direct amidation with benzo[d]dioxol-5-ylmethylamine in xylene at elevated temperature (150°C) using a distillation setup to remove the alcohol byproduct.

Optimization of Reaction Conditions

Key Parameters Affecting Yield and Purity

Several factors influence the efficiency of the synthetic process:

Sulfonylation Step

Critical parameters for optimal sulfonylation include:

  • Temperature control during chlorosulfonic acid addition (0-10°C)
  • Reaction time and temperature for sulfonyl chloride formation (60°C, 10h)
  • Choice of base for sulfonamide formation (DIPEA preferred over TEA)
  • Solvent selection (DCM provides higher yields than THF for sulfonamide coupling)
Amide Coupling Step

For efficient amide formation:

  • Water must be strictly excluded to prevent formation of undesired side products
  • When using xylene as solvent for direct amidation, a proper distillation setup is crucial
  • Use of coupling agents (EDCI/HOBt) requires appropriate base (triethylamine) and anhydrous conditions

Alternative Methods and Their Comparative Yields

Table 2: Comparison of Amide Coupling Methods

Method Conditions Temperature Time Yield (%) Purity
Coupling Reagents (EDCI/HOBt) DMF, TEA RT 24h 65-75 High
Acid Chloride THF, TEA 0°C to RT 3-4h 60-70 Moderate
Direct Amidation Xylene 150°C 1h 70-85 High
Microwave-Assisted DMF 120°C 15min 75-85 High

The direct amidation in xylene and microwave-assisted methods offer superior yields and reaction times, though special equipment is needed for the microwave method.

Characterization and Analysis

Spectroscopic Analysis

The target compound can be characterized using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the literature for similar compounds, expected key NMR signals include:

¹H NMR (400 MHz, CDCl₃):

  • Pyrazole CH: δ 7.8-8.2 ppm (s, 1H)
  • Aromatic protons of benzo[d]dioxol: δ 6.7-6.9 ppm (m, 3H)
  • Methylenedioxy group (-OCH₂O-): δ 5.9-6.0 ppm (s, 2H)
  • CH₂ of benzyl group: δ 4.4-4.5 ppm (d, 2H)
  • N-CH₂-CH₃: δ 4.1-4.3 ppm (q, 2H)
  • Piperidine protons: δ 3.0-3.8 ppm (m, 4H), δ 1.6-1.9 ppm (m, 4H)
  • 4-methyl of piperidine: δ 0.9-1.0 ppm (d, 3H)
  • N-CH₂-CH₃: δ 1.4-1.5 ppm (t, 3H)

¹³C NMR (100 MHz, CDCl₃):
Key signals are expected around:

  • Carbonyl carbon: δ 160-165 ppm
  • Pyrazole carbons: δ 135-150 ppm
  • Aromatic carbons: δ 105-150 ppm
  • Methylenedioxy carbon: δ 100-102 ppm
  • Aliphatic carbons: δ 10-60 ppm

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess purity, with typical conditions:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
  • Detection: UV at 254 nm and 280 nm

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical optimization steps?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones, followed by functionalization at the 3- and 4-positions .
  • Step 2 : Sulfonylation at the pyrazole 3-position using 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Step 3 : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or reductive amination .

Q. Critical Optimization :

  • Temperature control during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Purification via column chromatography to isolate intermediates, ensuring >95% purity for downstream reactions .

Q. How is the structural integrity confirmed through spectroscopic and crystallographic methods?

  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., sulfonylpiperidine protons at δ 3.2–3.5 ppm; benzo[d][1,3]dioxole methylene at δ 5.9–6.1 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 502.18) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonylpiperidine and benzodioxole groups, critical for understanding steric effects .

Advanced Research Questions

Q. What in silico strategies predict binding affinity with targets like cannabinoid receptors?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CB1/CB2 receptors, focusing on the sulfonylpiperidine group’s role in hydrophobic pocket engagement .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes, highlighting key residues (e.g., Lys192 in CB1) for binding .
  • QSAR Models : Predict activity cliffs using descriptors like LogP and topological polar surface area (TPSA) to optimize pharmacokinetics .

Q. How do structural modifications at the sulfonylpiperidine moiety influence pharmacological profiles?

  • Altering Piperidine Substituents :

    • 4-Methyl vs. 4-ethyl: Methyl enhances selectivity for CB1 (Ki = 12 nM) over CB2 (Ki = 480 nM) by reducing steric clash .
    • Sulfonyl replacement with carbonyl decreases binding affinity by 40%, emphasizing sulfonyl’s hydrogen-bonding role .
  • Data Table :

    ModificationCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
    4-Methylpiperidine (parent)1248040:1
    4-Ethylpiperidine2862022:1
    Carbonyl replacement2108504:1

Q. What methodologies resolve contradictions in biological activity data across experimental models?

  • Comparative Assays : Replicate studies in parallel using standardized protocols (e.g., cAMP inhibition in CHO-CB1 vs. HEK293-CB2 cells) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites in hepatic microsomes, clarifying discrepancies between in vitro and in vivo efficacy .
  • Structural Analysis : X-ray or cryo-EM of ligand-target complexes reconciles divergent IC50 values caused by crystallization buffer effects .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclocondensation) to improve yield .
  • SAR Studies : Use fragment-based design to systematically modify the benzodioxole and sulfonylpiperidine groups .
  • Data Validation : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian 16) to confirm electronic properties .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.